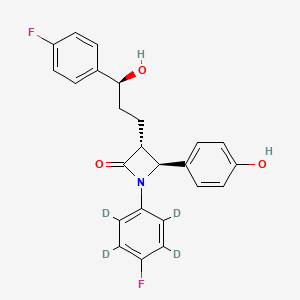

Ezetimibe-d4

Description

Properties

IUPAC Name |

(3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1/i7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNTVTPDXPETLC-ARVCERDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O)[2H])[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093659-90-5 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093659-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ezetimibe-d4

Abstract

Ezetimibe is a vital therapeutic agent in the management of hypercholesterolemia, functioning as a selective inhibitor of intestinal cholesterol absorption.[1][2][3] Its deuterated analog, Ezetimibe-d4, serves as an indispensable internal standard for pharmacokinetic and bioanalytical studies, enabling precise quantification in biological matrices.[4][5][6][7] This guide provides a comprehensive overview of the synthesis and rigorous characterization of this compound, designed for researchers, scientists, and professionals in drug development. We will explore the strategic incorporation of deuterium, detail the synthetic pathway, and elucidate the analytical techniques employed for structural confirmation and purity assessment.

Introduction: The Significance of Isotopic Labeling

Stable isotope-labeled compounds, such as this compound, are critical tools in modern pharmaceutical research. The substitution of hydrogen with its heavier isotope, deuterium, imparts a mass shift that is readily detectable by mass spectrometry without significantly altering the compound's chemical properties.[6] This characteristic makes this compound an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods, as it co-elutes with the unlabeled drug, compensating for variations in sample preparation and instrument response.[4][6]

Ezetimibe: Mechanism of Action

Ezetimibe selectively inhibits the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located in the brush border of the small intestine.[6][8][9] This action effectively reduces the absorption of both dietary and biliary cholesterol, leading to a decrease in the delivery of intestinal cholesterol to the liver.[2][3][9] Consequently, there is an upregulation of LDL receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the circulation.[10]

Synthetic Strategy and Methodology

The synthesis of this compound requires a multi-step approach, with the key challenge being the precise and efficient incorporation of deuterium atoms into the molecular structure. A common and effective strategy involves the use of a deuterated starting material, such as [2H5]fluorobenzene, to introduce the deuterium labels into one of the p-fluorophenyl rings.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound begins with the disconnection of the azetidinone ring, a core structural feature of the molecule. This leads to key precursor fragments that can be synthesized from commercially available starting materials, including the deuterated fluorobenzene.

Visualizing the Synthetic Pathway

The following diagram illustrates a plausible synthetic route for this compound, highlighting the key transformations and intermediates.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

While specific reaction conditions can vary, a general multi-step synthesis can be outlined as follows:

-

Preparation of the Deuterated Side Chain: The synthesis commences with the preparation of a key chiral intermediate containing the deuterated fluorophenyl group. This is often achieved through a stereoselective reduction of a corresponding ketone precursor.

-

Formation of the Azetidinone Ring: The crucial β-lactam ring is typically constructed via a [2+2] cycloaddition reaction between an imine and a ketene. The stereochemistry of the final product is carefully controlled during this step.

-

Coupling and Deprotection: The deuterated side chain is then coupled to the azetidinone core. Subsequent deprotection steps are carried out to yield the final this compound product.

-

Purification: The crude product is purified using techniques such as column chromatography and recrystallization to achieve high purity.

Comprehensive Characterization of this compound

Rigorous analytical characterization is paramount to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the incorporation of deuterium and determining the isotopic purity of this compound.

-

Rationale: The molecular weight of this compound is expected to be 4 atomic mass units (amu) higher than that of unlabeled Ezetimibe due to the presence of four deuterium atoms.

-

Experimental Approach: High-resolution mass spectrometry (HRMS) is used to accurately determine the molecular weight. Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation pattern, which can provide further structural confirmation.[4][11] The parent-to-product ion transitions for Ezetimibe and this compound are key parameters in quantitative LC-MS/MS methods.[4]

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed m/z [M-H]⁻ | Key MS/MS Fragment Ion (m/z) |

| Ezetimibe | C₂₄H₂₁F₂NO₃ | 409.1489 | 408.3 | 271.1 |

| This compound | C₂₄H₁₇D₄F₂NO₃ | 413.1741[12] | 412.0 | 275.1 |

Table 1: Mass Spectrometry Data for Ezetimibe and this compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise location of the deuterium atoms within the this compound molecule.

-

Rationale: ¹H NMR spectra of this compound will show a decrease in the integration of signals corresponding to the protons that have been replaced by deuterium. ¹³C NMR can also be used to confirm the structure.

-

Experimental Approach: ¹H and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[13][14] Comparison with the NMR spectra of an authentic Ezetimibe standard allows for unambiguous assignment of all signals.[13][14] The absence or significant reduction of proton signals in the aromatic region of the fluorophenyl ring attached to the azetidinone nitrogen confirms successful deuteration at the desired positions.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the chemical purity of the synthesized this compound.

-

Rationale: This technique separates the target compound from any impurities or unreacted starting materials.

-

Experimental Approach: A reversed-phase HPLC method with UV detection is typically employed.[15][16] The purity is determined by calculating the peak area percentage of the this compound peak relative to the total peak area of all components in the chromatogram. A purity of not less than 90% is generally required for use as an internal standard.[17]

| Parameter | Condition |

| Column | C18 (e.g., Agilent Eclipse XBD-C18)[4] |

| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., ammonium acetate)[4] |

| Detection | UV at an appropriate wavelength (e.g., 232 nm)[15] |

| Flow Rate | Typically 1.0 mL/min |

Table 2: Typical HPLC Method Parameters for Ezetimibe Analysis.

Analytical Workflow Visualization

The following diagram outlines the logical flow of the characterization process for this compound.

Caption: Workflow for the characterization of this compound.

Conclusion

The synthesis and characterization of this compound is a meticulous process that demands expertise in organic synthesis and analytical chemistry. The successful production of high-purity, isotopically enriched this compound is crucial for its application as a reliable internal standard in bioanalytical and pharmacokinetic studies. This guide has provided a detailed overview of the key considerations and methodologies involved, offering a valuable resource for scientists and researchers in the field of drug development.

References

- Tian, L., Li, J., & He, M. (n.d.). Synthesis of deuterium labeled ezetimibe and its glucuronide conjugate. INIS-IAEA.

- (n.d.). Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study. NIH.

- This compound | 1093659-89-2. (n.d.). Biosynth.

- This compound | CAS No. 1093659-90-5. (n.d.). Clearsynth.

- Product ions of (A) ezetimibe (EZE) (M−H)−, (B) ezetimibe d4 (EZE d4).... (n.d.). ResearchGate.

- This compound (SCH 58235-d4) | Stable Isotope. (n.d.). MedchemExpress.com.

- This compound | 1093659-89-2. (n.d.). ChemicalBook.

- (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. NIH.

- (n.d.). New synthesis process for the synthesis of ezetimibe. ResearchGate.

- This compound (Ezetrol-d4, CAS Number: 1093659-89-2). (n.d.). Cayman Chemical.

- (n.d.). A stability indicating RP-HPLC method development for determination of ezetimibe in tablet dosage form. Der Pharma Chemica.

- This compound | C24H21F2NO3 | CID 25145350. (n.d.). PubChem - NIH.

- Ezetimibe NMR. (2015, October 8). New Drug Approvals.

- Gouni-Berthold, I., & Berthold, H. K. (2015). Ezetimibe: an update on its clinical usefulness in specific patient groups. NIH.

- Pinto, E. C., & de Campos, L. M. (2020). Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices. PubMed.

- Gahan, K., & Wermuth, H. R. (n.d.). Ezetimibe. StatPearls - NCBI Bookshelf - NIH.

- (n.d.). 1 H NMR assignments for intermediates of ezetimibe and desfluoro.... ResearchGate.

- Phan, B. A., Days, T. D., & Tondapu, P. (2012). Ezetimibe therapy: mechanism of action and clinical update. NIH.

- Knopp, R. H. (n.d.). Ezetimibe - An Overview of its Low-density Lipoprotein Cholesterol Lowering Efficacy.

- (n.d.). Ezetimibe. Wikipedia.

Sources

- 1. Ezetimibe: an update on its clinical usefulness in specific patient groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ezetimibe - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | 1093659-89-2 [chemicalbook.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Ezetimibe - Wikipedia [en.wikipedia.org]

- 10. Ezetimibe - An Overview of its Low-density Lipoprotein Cholesterol Lowering Efficacy | ECR Journal [ecrjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C24H21F2NO3 | CID 25145350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. researchgate.net [researchgate.net]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. clearsynth.com [clearsynth.com]

Physical and chemical properties of deuterated Ezetimibe

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Ezetimibe

Foreword: The Subtle Power of a Neutron

In the landscape of modern drug development, the pursuit of incremental yet significant improvements in therapeutic agents is a constant endeavor. Ezetimibe, a potent inhibitor of intestinal cholesterol absorption, has established itself as a cornerstone in the management of hypercholesterolemia.[1][2][3] Its mechanism, targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, offers a distinct advantage, particularly in combination with statins.[3][4][5] This guide delves into a strategic modification of the Ezetimibe molecule: deuteration. By replacing specific hydrogen atoms with their stable, heavier isotope, deuterium, we can subtly alter the molecule's properties. This modification, while seemingly minor, leverages the kinetic isotope effect to potentially enhance the drug's pharmacokinetic profile, offering a promising avenue for therapeutic optimization and advanced analytical applications.[6][7][8] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the physical and chemical properties of deuterated Ezetimibe, the rationale behind its development, and the methodologies for its characterization.

Ezetimibe and the Deuterium Switch: A Comparative Overview

Ezetimibe functions by localizing in the small intestine, where it inhibits the absorption of dietary and biliary cholesterol by blocking the NPC1L1 transporter.[4][5] This leads to a depletion of hepatic cholesterol stores and an upregulation of LDL receptors, ultimately lowering circulating LDL-C levels.[1] The process of deuteration involves the strategic replacement of one or more hydrogen (¹H) atoms with deuterium (²H). The C-²H bond is stronger than the C-¹H bond, which can slow down metabolic processes that involve the cleavage of this bond.[8][9] This phenomenon, known as the kinetic isotope effect, is the primary driver for developing deuterated pharmaceuticals.[10][11] The goal is often to improve metabolic stability, extend the drug's half-life, and potentially reduce the formation of unwanted metabolites, thereby enhancing safety and efficacy.[6][12]

Core Physicochemical Properties

While deuteration can significantly impact pharmacokinetics, its effect on fundamental physical and chemical properties is more subtle. The physical characteristics of deuterated Ezetimibe (specifically Ezetimibe-d4, a common variant) are largely comparable to its non-deuterated parent compound.

| Property | Ezetimibe | Deuterated Ezetimibe (this compound) | Rationale for Similarity/Difference |

| Appearance | White, crystalline powder[13] | Typically a white crystalline solid[14] | Isotopic substitution does not typically alter the crystalline structure or visible appearance of the bulk material. |

| Molecular Formula | C₂₄H₂₁F₂NO₃[15] | C₂₄H₁₇D₄F₂NO₃[16] | Four hydrogen atoms on one of the fluorophenyl rings are replaced with deuterium.[17] |

| Molecular Weight | 409.4 g/mol [15] | ~413.5 g/mol [16] | The addition of four neutrons (one for each deuterium atom) increases the overall molecular mass. |

| Melting Point | ~163°C[13] | Not extensively reported, but expected to be very similar to Ezetimibe. | The C-D bond is slightly shorter and stronger, but this has a minimal effect on the intermolecular forces governing the melting point. |

| Solubility | Practically insoluble in water; freely to very soluble in ethanol, methanol, and acetone.[13] | Soluble in organic solvents like methanol, ethanol, and DMSO; poorly soluble in water.[14][16] | Deuteration does not significantly alter the polarity or the fundamental structure responsible for solvent interactions. Ezetimibe's poor aqueous solubility is a known challenge.[18][19][20] |

The Metabolic Rationale and Synthetic Pathway

The primary motivation for deuterating Ezetimibe is to influence its metabolic fate. Ezetimibe is rapidly and extensively metabolized in the small intestine and liver, primarily through glucuronide conjugation to its phenolic hydroxyl group, forming the pharmacologically active metabolite, ezetimibe-glucuronide.[13][21][22] Unlike many drugs, it does not undergo significant metabolism via the cytochrome P450 (CYP) enzyme system.[1][21]

Deuteration at sites susceptible to minor oxidative metabolism could slow these pathways, potentially increasing the parent drug's exposure or altering the metabolite profile. More commonly, deuterated analogues like this compound serve as indispensable tools in pharmacokinetic studies.[23] Used as internal standards, they allow for highly accurate quantification of the non-deuterated drug in biological matrices via mass spectrometry.[23][24]

Logic of Deuteration in Ezetimibe

The following diagram illustrates the metabolic pathway of Ezetimibe and highlights the role of its deuterated analogue in analytical chemistry.

Sources

- 1. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ezetimibe: an update on the mechanism of action, pharmacokinetics and recent clinical trials | Scilit [scilit.com]

- 3. What is the mechanism of Ezetimibe? [synapse.patsnap.com]

- 4. Ezetimibe - Wikipedia [en.wikipedia.org]

- 5. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Science is Everyone | Deuteration in Drug Development: Tiny Reactions with Big Promise - The Science Coalition [sciencecoalition.org]

- 8. researchgate.net [researchgate.net]

- 9. Deuterated drug - Wikipedia [en.wikipedia.org]

- 10. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Buy 4"DeFluoro-4"methyl-ezetimibe-d4 (EVT-12563033) [evitachem.com]

- 15. Ezetimibe | C24H21F2NO3 | CID 150311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. This compound | C24H21F2NO3 | CID 25145350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ujpronline.com [ujpronline.com]

- 20. Evaluation of physicochemical properties and in vivo efficiency of atorvastatin calcium/ezetimibe solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Ezetimibe-d4 CAS number and molecular weight

An In-Depth Technical Guide to Ezetimibe-d4: Properties, Application, and Analysis

Abstract

This technical guide provides a comprehensive overview of this compound, the deuterated stable isotope-labeled analog of Ezetimibe. Ezetimibe is a potent cholesterol absorption inhibitor widely used in the management of hypercholesterolemia.[1][2] This document details the fundamental physicochemical properties of this compound, including its CAS number and molecular weight, and elucidates its critical role as an internal standard in bioanalytical applications. We will explore the mechanism of action of the parent compound, the rationale for using deuterated standards in pharmacokinetic studies, and a conceptual workflow for its application in quantitative analysis by mass spectrometry. This guide is intended for researchers, analytical scientists, and professionals in drug development who require a robust understanding of this essential analytical tool.

Physicochemical Properties of this compound

This compound is a synthetic, isotopically labeled version of Ezetimibe, where four hydrogen atoms on one of the 4-fluorophenyl rings have been replaced with deuterium.[3] This substitution results in a molecule that is chemically identical to Ezetimibe in its reactivity and chromatographic behavior but possesses a distinct mass, making it an ideal internal standard for mass spectrometry-based assays.[4][5]

The key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (3R,4S)-1-(4-fluorophenyl-2,3,5,6-d4)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone | [3] |

| Synonym(s) | Ezetrol-d4, Ezetimibe [N-(4-fluorophenyl-d4)] | [3][6] |

| CAS Number | 1093659-89-2, 1093659-90-5 | [3][6][7][8][9] |

| Molecular Formula | C₂₄H₁₇D₄F₂NO₃ | [3][8] |

| Molecular Weight | ~413.45 g/mol | [6][9] |

| Isotopic Purity | ≥98 atom % D | [6] |

Note: Multiple CAS numbers may be assigned to the same deuterated compound by different suppliers or databases; both listed numbers refer to the tetradeuterated N-phenyl analog.

Scientific Foundation: Mechanism of Action and the Role of Deuteration

Ezetimibe's Mechanism of Action

Ezetimibe lowers serum cholesterol by a distinct mechanism that complements other lipid-lowering therapies like statins.[1] Its primary target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, located on the brush border of enterocytes in the small intestine.[10][11][12] By binding to NPC1L1, Ezetimibe blocks the protein's function, thereby inhibiting the absorption of dietary and biliary cholesterol from the intestinal lumen.[11][12][13] This reduction in cholesterol delivery to the liver leads to an upregulation of LDL receptors on hepatocytes, which increases the clearance of LDL cholesterol from the bloodstream.[11]

Caption: Mechanism of Ezetimibe action in an intestinal enterocyte.

The Rationale for Deuterated Internal Standards

In quantitative bioanalysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is crucial for accuracy and precision.[14] The ideal IS behaves identically to the analyte of interest throughout sample preparation and analysis.[4] Deuterated standards are considered the gold standard for several reasons:

-

Identical Physicochemical Properties: Deuterium substitution has a negligible effect on properties like polarity, pKa, and solubility. Consequently, this compound co-elutes with Ezetimibe during chromatography and experiences nearly identical extraction recovery and matrix effects.[5]

-

Correction for Variability: The IS compensates for sample-to-sample variations, including analyte loss during extraction, inconsistencies in injection volume, and fluctuations in mass spectrometer signal (ion suppression or enhancement).[4][5]

-

Distinct Mass Signal: While chemically identical, the increased mass from deuterium atoms allows the mass spectrometer to distinguish this compound from the unlabeled Ezetimibe, enabling simultaneous detection and quantification.

The use of stable isotope-labeled standards is recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation, as it provides the highest level of reliability for pharmacokinetic and bioequivalence studies.[5][14]

Application in Quantitative Bioanalysis

This compound is primarily intended for use as an internal standard for the quantification of Ezetimibe in biological matrices such as plasma, serum, or tissue homogenates.[3] A typical workflow involves protein precipitation followed by LC-MS/MS analysis.

Conceptual Experimental Protocol

-

Sample Preparation:

-

Aliquot a known volume of the biological sample (e.g., 100 µL of human plasma) into a microcentrifuge tube.

-

Spike the sample with a small, fixed volume of a known concentration of this compound solution (the internal standard).

-

Add a protein precipitation agent (e.g., 300 µL of acetonitrile) to the sample.

-

Vortex vigorously to ensure complete mixing and protein denaturation.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

-

Extraction & Analysis:

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

Inject a defined volume of the supernatant onto the LC-MS/MS system.

-

-

Data Processing:

-

Monitor the specific mass transitions for both Ezetimibe (analyte) and this compound (IS).

-

Calculate the peak area ratio of the analyte to the IS.

-

Quantify the concentration of Ezetimibe in the original sample by comparing this ratio to a standard curve prepared with known concentrations of Ezetimibe and a constant concentration of the IS.

-

Caption: Bioanalytical workflow for quantifying Ezetimibe using this compound.

Synthesis Considerations

The synthesis of this compound typically involves incorporating the deuterium label early in the synthetic route. One reported strategy involves the use of deuterated starting materials, such as [2H5]fluorobenzene, to construct the tetradeuterated N-phenyl ring of the final this compound molecule.[15] The overall synthesis of Ezetimibe itself is a significant challenge due to its three chiral centers, requiring stereochemically controlled reactions to produce the desired enantiomerically pure compound.[2][16]

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Ezetimibe in complex biological matrices. Its properties as a stable isotope-labeled internal standard align perfectly with the rigorous demands of modern bioanalytical science, supporting critical drug metabolism, pharmacokinetic, and clinical studies.[4][17] Understanding its physicochemical characteristics and the principles behind its application allows researchers and drug development professionals to generate high-quality, reproducible data essential for advancing pharmaceutical research and ensuring regulatory compliance.

References

- Knopp, R. H. (2008). Ezetimibe: an update on the mechanism of action, pharmacokinetics and recent clinical trials. Expert Opinion on Drug Metabolism & Toxicology, 4(2), 223-233.

-

Wikipedia. (n.d.). Ezetimibe. [Link]

-

Busti, A. J. (n.d.). The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption. EBM Consult. [Link]

-

Gagné, C., Gaudet, D., & Bruckert, E. (2002). Ezetimibe therapy: mechanism of action and clinical update. Vascular health and risk management, 4(5), 993–1001. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Ezetimibe? [Link]

-

Pharmaffiliates. (n.d.). This compound | CAS No : 1093659-90-5. [Link]

-

Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

-

Tonn, G. R., & Hettick, J. M. (2017). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of pharmacotherapy, 51(10), 872–880. [Link]

-

CDN Isotopes. (n.d.). This compound [N-(4-fluorophenyl-d4)]. [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]

-

Wu, G., Wong, Y., Chen, X., & Ding, Z. (2006). Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors. Letters in Drug Design & Discovery, 3(4), 239-243. [Link]

-

Mirowska-Guzel, D., Widy-Tyszkiewicz, E., & Mierzejewski, P. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? Journal of pharmaceutical and biomedical analysis, 132, 143–149. [Link]

-

ResearchGate. (2025, August 10). Total Synthesis of Ezetimibe, a Cholesterol Absorption Inhibitor. [Link]

-

PubMed. (2021, May 22). Synthesis and Modeling of Ezetimibe Analogues. [Link]

-

MDPI. (2021). Synthesis and Modeling of Ezetimibe Analogues. Molecules, 26(11), 3097. [Link]

-

Crasto, A. M. (2015, October 8). EZETIMIBE POSTER. New Drug Approvals. [Link]

Sources

- 1. scilit.com [scilit.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. caymanchem.com [caymanchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. resolvemass.ca [resolvemass.ca]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. This compound | C24H21F2NO3 | CID 25145350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Acanthus Research [acanthusresearch.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Ezetimibe - Wikipedia [en.wikipedia.org]

- 11. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Ezetimibe? [synapse.patsnap.com]

- 13. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]

- 14. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pharmaffiliates.com [pharmaffiliates.com]

A Technical Guide to the Isotopic Purity of Ezetimibe-d4 for Pharmaceutical Research

Abstract

Isotopically labeled compounds are indispensable tools in modern drug development, serving critical functions from metabolic studies to quantitative bioanalysis. Ezetimibe-d4, the deuterated analog of the cholesterol absorption inhibitor Ezetimibe, is frequently employed as an internal standard for pharmacokinetic and bioequivalence studies. Its efficacy in these roles is fundamentally dependent on its isotopic and chemical purity. This technical guide provides an in-depth examination of the principles, analytical methodologies, and practical considerations for assessing the isotopic purity of this compound. We will explore the significance of isotopic enrichment, the analytical workflows for its characterization using mass spectrometry and NMR spectroscopy, and the interpretation of the resulting data for researchers, scientists, and drug development professionals.

Introduction: The Role of this compound in Pharmaceutical Analysis

Ezetimibe is a lipid-lowering compound that selectively inhibits the intestinal absorption of cholesterol and related phytosterols[1]. In clinical research and development, particularly in studies assessing absorption, distribution, metabolism, and excretion (ADME), it is crucial to accurately quantify the concentration of the active pharmaceutical ingredient (API) in biological matrices[2][3].

This is where stable isotope-labeled (SIL) compounds like this compound become essential. This compound is chemically identical to its non-labeled counterpart but has four deuterium (²H or D) atoms incorporated into its structure, typically on one of the 4-fluorophenyl rings[4][5]. This mass difference allows it to be distinguished by a mass spectrometer while behaving almost identically to the parent drug during sample extraction and chromatographic separation. Consequently, it is an ideal internal standard (IS) for quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)[4][6][7]. The reliability of such quantitative assays hinges directly on the purity of the internal standard.

For a deuterated compound, "purity" is a dual concept:

-

Chemical Purity: The absence of other chemical compounds or impurities.

-

Isotopic Purity: The degree to which the molecule contains the specified number of deuterium atoms at the designated positions.

It is practically impossible to synthesize a compound with 100% isotopic purity[8]. The synthesis process inevitably yields a distribution of molecules with varying numbers of deuterium atoms. These are known as isotopologues —molecules that are chemically identical but differ in their isotopic composition[8]. For this compound, the final product will contain the desired d4 species, but also trace amounts of d0, d1, d2, and d3 isotopologues. Understanding and quantifying this distribution is the core objective of isotopic purity analysis.

The Imperative of Isotopic Purity in Quantitative Bioanalysis

The use of a stable isotope-labeled internal standard is the gold standard in LC-MS-based bioanalysis. The fundamental assumption is that the IS and the analyte behave identically during sample preparation, extraction, and ionization, thus correcting for any variability in these steps[3]. However, if the isotopic purity of the this compound standard is compromised, it can introduce significant errors.

Consider a scenario where the this compound internal standard contains a significant percentage of the unlabeled Ezetimibe (d0 isotopologue). When analyzing a blank plasma sample (containing no analyte), the d0 impurity in the internal standard will still produce a signal at the mass transition of the analyte. This leads to a falsely elevated baseline, which can compromise the lower limit of quantification (LLOQ) and the accuracy of measurements at low concentrations.

Therefore, a comprehensive characterization of the isotopologue profile is a non-negotiable aspect of method development and validation to ensure batch-to-batch consistency and meet stringent regulatory expectations[8].

Analytical Characterization: A Dual-Technique Approach

A robust assessment of this compound purity requires a combination of analytical techniques, primarily High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While HPLC is used to confirm overall chemical purity, MS and NMR provide detailed insights into the isotopic composition[9].

Mass Spectrometry (MS) for Isotopologue Distribution

High-resolution mass spectrometry is the definitive technique for determining the relative abundance of each isotopologue in a deuterated sample[8][10]. Since each isotopologue has a different mass (a d3 molecule is lighter than a d4 molecule), MS can separate and quantify their relative proportions[8].

Causality Behind the Method: The high resolving power of instruments like Quadrupole Time-of-Flight (Q-TOF) allows for the separation of ions with very small mass differences. This enables the creation of a mass spectrum that clearly shows the distribution of d0, d1, d2, d3, and d4 species, allowing for the calculation of the overall isotopic purity.

Experimental Protocol: LC-MS for Isotopic Purity

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., DMSO, Methanol) to a concentration of approximately 1 µg/mL[11].

-

Chromatographic Separation (UPLC/HPLC):

-

Column: A standard C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is typically sufficient.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid[7]. The purpose of chromatography here is to separate the this compound peak from any chemical impurities before it enters the mass spectrometer.

-

-

Mass Spectrometry Acquisition (HR-MS):

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

-

Acquisition Mode: Full scan MS mode over a relevant m/z range (e.g., 400-420 amu) to capture all isotopologues. The protonated molecule of Ezetimibe is ~409.4 m/z, and for this compound, it is ~413.4 m/z[6][7].

-

Resolution: Set the instrument to a high resolution (e.g., >10,000 FWHM) to ensure clear separation of isotopic peaks.

-

-

Data Analysis:

-

Extract the ion chromatograms for the protonated molecular ions of each expected isotopologue (e.g., [M+H]+ for d0, [M+d1+H]+, [M+d2+H]+, [M+d3+H]+, and [M+d4+H]+).

-

Integrate the area under the curve for each isotopic peak in the mass spectrum.

-

Calculate the isotopic purity using the following formula:

-

Isotopic Purity (%) = (Intensity of d4 peak / Sum of intensities of all isotopologue peaks) x 100

-

-

Nuclear Magnetic Resonance (NMR) for Site-Specific Enrichment

While MS provides the distribution of isotopologues, NMR spectroscopy, particularly Proton NMR (¹H-NMR), is exceptionally precise for confirming the location of deuteration and measuring the overall isotopic enrichment at a specific site[8][9].

Causality Behind the Method: Deuterium is NMR-inactive at proton frequencies. Therefore, in a ¹H-NMR spectrum of this compound, the signals corresponding to the protons on the deuterated fluorophenyl ring should be absent or significantly diminished. By comparing the integration of a residual proton signal at a deuterated position to the integration of a signal from a non-deuterated proton (which serves as an internal reference), one can accurately calculate the percentage of deuterium incorporation at that site[8].

Experimental Protocol: ¹H-NMR for Isotopic Enrichment

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d6, Chloroform-d). The choice of solvent should be one in which the analyte is fully soluble and key signals do not overlap with solvent peaks.

-

NMR Acquisition:

-

Acquire a standard ¹H-NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for observing small residual proton signals.

-

-

Spectral Processing and Analysis:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Identify the signals corresponding to the protons on the non-deuterated rings and the expected positions of the protons on the deuterated ring.

-

Carefully integrate a well-resolved signal from a non-deuterated part of the molecule (e.g., a proton on the hydroxyphenyl ring). Set its integral to a known value (e.g., 1.00 for a single proton).

-

Integrate the residual proton signal at one of the deuterated positions.

-

Calculate the isotopic enrichment:

-

Isotopic Enrichment (%) = (1 - Integral of residual proton signal) x 100

-

-

Visualization of Analytical Workflow & Data

The comprehensive assessment of this compound purity is a logical workflow that combines chemical and isotopic analysis.

Caption: Distribution of isotopologues in a synthesized batch of this compound.

Data Interpretation and Acceptance Criteria

A complete characterization of this compound combines the results from all analytical methods to build a comprehensive Certificate of Analysis (CoA).

| Parameter | Typical Method | Acceptance Criteria | Rationale |

| Chemical Purity | HPLC/UPLC | >98% | Ensures that the analytical signal is free from interference by other chemical entities.[] |

| Isotopic Purity | High-Resolution MS | >98% d4 species | Minimizes contribution from lower-mass isotopologues to the analyte signal channel. |

| Isotopic Enrichment | ¹H-NMR | >99 atom % D | Confirms a very high degree of deuterium incorporation at the specified positions.[] |

| Identity Confirmation | MS, NMR, IR | Conforms to structure | Verifies the correct chemical structure of the compound.[13] |

Synthesizing the Data:

-

HPLC confirms the sample is chemically pure.

-

HR-MS quantifies the distribution, confirming that the d4 species is the vast majority of the material. For example, a result might show 98.5% d4, 1.2% d3, 0.2% d2, and <0.1% for d1 and d0.

-

¹H-NMR confirms that the deuteration occurred at the intended positions (e.g., the 4-fluorophenyl ring attached to the azetidinone nitrogen) by showing the disappearance of specific proton signals. It also provides the overall enrichment, which should be very high (e.g., 99.5%).

Conclusion

The quality of a stable isotope-labeled internal standard like this compound is paramount for the integrity of quantitative bioanalytical data. A simple statement of purity is insufficient; a detailed understanding of both chemical purity and the isotopic profile is required. By employing a multi-faceted analytical strategy centered on high-resolution mass spectrometry and NMR spectroscopy, researchers can fully characterize their standards. This ensures that the internal standard is a self-validating system, providing the accuracy, precision, and reliability demanded by drug development professionals and regulatory bodies. This rigorous approach to characterization underpins the trustworthiness of pharmacokinetic, toxicokinetic, and bioequivalence studies that are fundamental to bringing safe and effective medicines to patients.

References

-

Title: Robust Liquid Chromatography–Mass Spectrometry Determination of Deuterium Isotopologues for Quality Control of Deucravacitinib Using Nominal Mass Instrumentation Source: ACS Publications URL: [Link]

-

Title: Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API Source: Rondaxe URL: [Link]

-

Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: Analytical Methods (RSC Publishing) URL: [Link]

-

Title: Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry Source: PubMed URL: [Link]

-

Title: Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry Source: ResearchGate URL: [Link]

-

Title: The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences Source: Chemicals Knowledge Hub URL: [Link]

-

Title: Development and validation of simple and rapid LC-MS/MS method for ezetimibe in human plasma and its application to bioequivalen Source: IOSR Journal URL: [Link]

-

Title: Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases Source: Metabolic Solutions URL: [Link]

-

Title: Isotopic labeling of metabolites in drug discovery applications Source: PubMed URL: [Link]

-

Title: Ezetimibe-Impurities Source: Pharmaffiliates URL: [Link]

-

Title: The use of stable isotopes in drug metabolism studies Source: ResearchGate URL: [Link]

-

Title: this compound | C24H21F2NO3 | CID 25145350 Source: PubChem - NIH URL: [Link]

-

Title: Isotopic Purity Using LC-MS Source: ResolveMass Laboratories Inc. URL: [Link]

- Title: Synthesis of ezetimibe Source: Google Patents URL

-

Title: Isotopic Labeling Services Source: Charles River Laboratories URL: [Link]

-

Title: Synthesis of deuterium labeled ezetimibe and its glucuronide conjugate Source: INIS-IAEA URL: [Link]

-

Title: Studies of the Formation and Stability of Ezetimibe-Cyclodextrin Inclusion Complexes Source: NIH URL: [Link]

-

Title: Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs Source: Juniper Publishers URL: [Link]

-

Title: 13 C NMR chemical shifts for intermediates of ezetimibe and desfluoro... Source: ResearchGate URL: [Link]

-

Title: (EZETIMIBE) TABLETS Source: accessdata.fda.gov URL: [Link]

-

Title: Isolation and Characterization of R-Enantiomer in Ezetimibe Source: Semantic Scholar URL: [Link]

-

Title: Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations Source: PMC - NIH URL: [Link]

-

Title: Identification, isolation and characterization of process related impurities in ezetimibe Source: PubMed URL: [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 3. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. This compound | C24H21F2NO3 | CID 25145350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. isotope.com [isotope.com]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 13. Identification, isolation and characterization of process related impurities in ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to Commercial Ezetimibe-d4: Ensuring Accuracy in Bioanalysis

For researchers and drug development professionals engaged in the quantitative analysis of ezetimibe, the selection of a high-quality deuterated internal standard is paramount. Ezetimibe-d4, a stable isotope-labeled analog of ezetimibe, serves as an indispensable tool in mass spectrometry-based bioanalytical methods, mitigating variability and enhancing the accuracy of results. This in-depth technical guide provides a comprehensive overview of commercially available this compound, offering insights into supplier evaluation, quality considerations, and practical laboratory implementation.

The Critical Role of this compound in Quantitative Bioanalysis

Ezetimibe is a lipid-lowering agent that inhibits the absorption of cholesterol from the intestine.[1][2] Accurate measurement of ezetimibe and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1]

The rationale for using a deuterated internal standard lies in its near-identical physicochemical properties to the unlabeled analyte. This compound co-elutes with ezetimibe during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. This co-behavior allows it to compensate for variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy and precision of the analytical method.

Selecting a Commercial Supplier: A Data-Driven Approach

The market offers a variety of this compound suppliers, each with its own quality standards and documentation. A thorough evaluation of potential suppliers is a critical first step to ensure the reliability of your analytical data. Key parameters to consider include chemical purity, isotopic purity (deuterium incorporation), and the availability of comprehensive technical documentation.

Below is a comparative summary of prominent commercial suppliers of this compound for laboratory use.

| Supplier | Product Name/Code | CAS Number | Chemical Purity | Isotopic Purity (Deuterium Incorporation) | Available Documentation |

| LGC Standards | This compound | 1093659-89-2 | Information available upon request | Information available upon request | Certificate of Analysis |

| Cayman Chemical | This compound | 1093659-89-2 | ≥98% (Ezetimibe)[3] | ≥99% deuterated forms (d1-d4); ≤1% d0[3] | Certificate of Analysis, Safety Data Sheet, Product Information[3][4][5] |

| MedchemExpress | This compound (SCH 58235-d4) | 1093659-89-2 | Information available upon request | Information available upon request | Data Sheet, SDS, COA, HNMR, RP-HPLC, LCMS[6] |

| Clearsynth | This compound | 1093659-90-5 | Not less than 90% by HPLC[7] | Information available upon request | Certificate of Analysis, MSDS, TSE/BSE Statement[7] |

| Simson Pharma | Ezetimibe D4 | 1093659-90-5 | Information available upon request | Information available upon request | Certificate of Analysis |

| Acanthus Research | This compound | 1093659-89-2 | Information available upon request | Information available upon request | Product Information[8] |

| BOC Sciences | Ezetimibe-[d4] | 1093659-89-2 | >98% by HPLC[] | >98% atom D[] | Product Information |

| CDN Isotopes | This compound [N-(4-fluorophenyl-d4)] | 1093659-90-5 | 97%[10] | Information available upon request | Certificate of Analysis, Safety Data Sheet[10] |

Note: The information in this table is based on publicly available data from the suppliers' websites and is subject to change. It is highly recommended to request the most current Certificate of Analysis for lot-specific information before purchase.

Workflow for Supplier and Material Qualification

A systematic approach to selecting and qualifying a supplier and their this compound product is crucial for regulatory compliance and data integrity. The following diagram illustrates a recommended workflow.

Caption: A stepwise workflow for the selection and qualification of a commercial this compound supplier.

Experimental Protocol: Preparation and Use of this compound as an Internal Standard in an LC-MS/MS Assay

This protocol provides a general framework for the preparation and use of this compound in a typical bioanalytical workflow. It is essential to validate the method according to regulatory guidelines (e.g., FDA).[11]

1. Materials and Reagents:

-

This compound (from a qualified supplier)

-

Ezetimibe reference standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid or ammonium acetate (for mobile phase modification)

-

Control biological matrix (e.g., human plasma)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

LC-MS/MS system

2. Preparation of Stock Solutions (Example Concentrations):

-

This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in a 1 mL volumetric flask with methanol. Sonicate briefly to ensure complete dissolution.

-

Ezetimibe Stock Solution (1 mg/mL): Prepare in the same manner as the this compound stock solution.

3. Preparation of Working Solutions:

-

This compound Working Solution (e.g., 100 ng/mL): Serially dilute the this compound stock solution with methanol:water (1:1, v/v) to the desired concentration. This working solution will be used to spike all samples, calibration standards, and quality control samples.

-

Ezetimibe Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking the control biological matrix with appropriate volumes of Ezetimibe working solutions to cover the expected concentration range of the study samples.

4. Sample Preparation (Protein Precipitation - a common technique):

-

To 50 µL of each sample (calibration standard, QC, or unknown), add a fixed volume (e.g., 10 µL) of the this compound working solution.

-

Vortex briefly.

-

Add three volumes of cold acetonitrile (e.g., 150 µL) to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

-

Chromatographic Conditions: Develop a suitable reversed-phase HPLC or UHPLC method to achieve chromatographic separation of ezetimibe from potential interferences. A C18 column is commonly used.[1] The mobile phase typically consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

-

Mass Spectrometric Conditions: Optimize the mass spectrometer parameters for the detection of both ezetimibe and this compound. Use multiple reaction monitoring (MRM) for quantification. The precursor-to-product ion transitions for both analytes should be carefully selected and optimized for sensitivity and specificity.

6. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of ezetimibe to this compound against the nominal concentration of the calibration standards.

-

Use a weighted linear regression to fit the calibration curve.

-

Determine the concentration of ezetimibe in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The selection of a commercial supplier for this compound is a critical decision that directly impacts the quality and reliability of bioanalytical data. By adopting a systematic approach to supplier evaluation, including a thorough review of technical documentation and in-house verification, researchers can ensure the integrity of their results. The provided experimental protocol offers a foundational workflow for the successful implementation of this compound as an internal standard in LC-MS/MS assays, ultimately contributing to the robust and accurate quantification of ezetimibe in various biological matrices.

References

-

de Albuquerque, M. M., et al. (2022). Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices. Critical Reviews in Analytical Chemistry, 52(5), 1078-1093. [Link]

-

Sandhu, N. K., Chawla, P. A., & Chawla, A. (2022). A comprehensive review on different analytical methods for estimation of ezetimibe. World Journal of Pharmacy and Pharmaceutical Sciences, 11(4), 597-613. [Link]

-

Suneetha, A., & Rao, D. D. (2011). A stability indicating RP-HPLC method development for determination of ezetimibe in tablet dosage form. Der Pharma Chemica, 3(6), 417-423. [Link]

-

Sharma, P., & Jain, R. (2013). Development and Validation of a new Reversed-phase HPLC Method for the Determination of Ezetimibe in Pharmaceutical Dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 795-798. [Link]

-

Nandankumar K., et al. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF EZETIMIBE: A SYSTAMATIC REVIEW. EUROPEAN JOURNAL OF PHARMACEUTICAL AND MEDICAL RESEARCH, 10(3), 306-310. [Link]

-

Fisher Scientific. This compound, TRC 1 mg | Buy Online | Toronto Research Chemicals. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 25145350, this compound. [Link]

-

ACI Sciences. Pharmaceutical. [Link]

-

Chemie Brunschwig. Toronto Research Chemical. [Link]

-

U.S. Food and Drug Administration. (2024). Draft Guidance on Ezetimibe. [Link]

Sources

- 1. Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. clearsynth.com [clearsynth.com]

- 8. This compound - Acanthus Research [acanthusresearch.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

A Technical Guide to the Safe Handling of Ezetimibe-d4 for Research Professionals

This guide provides a comprehensive overview of the safety considerations and handling protocols for Ezetimibe-d4. As a deuterated analog of a potent pharmaceutical compound, this compound is primarily utilized as an internal standard in quantitative analysis by GC- or LC-MS.[1][2] While the deuterium labeling does not significantly alter its chemical reactivity, the compound retains the pharmacological activity and toxicological profile of its parent molecule, Ezetimibe. Therefore, a thorough understanding and implementation of safety protocols are paramount for researchers, scientists, and drug development professionals to mitigate exposure risks and ensure a safe laboratory environment.

This document synthesizes data from multiple safety data sheets (SDS) and laboratory safety guidelines to provide a field-proven framework for handling this compound. The protocols described herein are designed to be self-validating systems, grounded in the fundamental principles of chemical hygiene and risk mitigation.

Compound Identification and Physicochemical Properties

A precise understanding of the compound's identity and properties is the foundation of a robust safety assessment.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | (3R,4S)-1-(4-fluorophenyl-2,3,5,6-d4)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone | [2][3] |

| CAS Number | 1093659-90-5; 1093659-89-2 | [3][4] |

| Molecular Formula | C₂₄H₁₇D₄F₂NO₃ | [2][4] |

| Synonyms | Ezetrol-d₄ |[2] |

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | ~413.5 g/mol | [2] |

| Appearance | Solid | [5] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [2] |

| Storage Temperature | Refrigerated | [4] |

| Stability | Stable under recommended storage conditions | [4] |

| Incompatibilities | Strong oxidizing agents, strong acids |[4][6] |

Comprehensive Hazard Assessment

This compound is classified as a hazardous substance. The primary risks are associated with its acute toxicity, potential for long-term organ damage, and effects on the aquatic environment. A summary of its hazard classifications is presented below.

Table 3: GHS Hazard Classifications for this compound

| Hazard Class | GHS Category | Hazard Statement | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [3] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [3] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | [3] |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child | [3] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | [3][7] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life | [3] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |[3] |

Health Hazards: The "Why" Behind the Precautions

-

Acute Effects: The primary routes of occupational exposure are inhalation of dust particles and dermal contact.[8] this compound is categorized as harmful if ingested, inhaled, or absorbed through the skin.[3] It can cause significant irritation to the skin, eyes, and respiratory tract.[3][4] The causality for these warnings is the compound's potential to be biologically active upon absorption, leading to systemic effects or local tissue irritation.

-

Chronic Effects: Of significant concern for researchers handling the material regularly are the chronic effects. The compound is suspected of damaging fertility or the unborn child and may cause organ damage after prolonged or repeated exposure.[3][7] This necessitates stringent controls to minimize any level of chronic, low-dose exposure.

-

Sensitization: Some data sheets indicate that the compound may cause allergic skin reactions or asthma-like symptoms if inhaled.[7][9] This highlights the importance of preventing inhalation, as sensitization can occur at very low exposure levels.

-

Carcinogenicity: this compound is not classified as a probable or confirmed human carcinogen by IARC or ACGIH.[4]

Physical Hazards

-

Combustibility: The material is not considered flammable or combustible.[4]

-

Dust Explosion: As with many fine organic powders, there is a potential for a dust-air mixture to form during handling, which could be explosive if exposed to an ignition source.[10][11] This is the primary reason for protocols that minimize dust generation and avoid ignition sources during handling.[12][13]

The Hierarchy of Controls for Exposure Mitigation

Effective safety management relies on a multi-layered approach to risk reduction, known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

For this compound, elimination and substitution are generally not feasible as it is the specific analyte required. Therefore, the focus is on the subsequent three levels:

-

Engineering Controls: This is the most critical level. All work that may generate dust (e.g., weighing, transferring) or aerosols must be performed within a certified chemical fume hood or a ventilated balance enclosure.[4][14] This contains the hazard at the source.

-

Administrative Controls: This includes developing Standard Operating Procedures (SOPs), providing thorough training, and restricting access to areas where the compound is handled.[14][15]

-

Personal Protective Equipment (PPE): PPE is the final barrier of protection and must be used in conjunction with other controls. It should never be the sole method of protection.[16]

Standard Operating Protocol for Safe Handling

This protocol outlines the required steps for safely handling solid this compound.

Required Engineering Controls

-

Ventilation: All manipulations of this compound powder must occur in a laboratory fume hood or other suitable containment device.[4][17]

-

Safety Equipment: An accessible safety shower and eyewash station must be present and verified to be in working order.[5][12]

Required Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[4][6]

-

Skin Protection: A lab coat or work uniform is mandatory.[12][18]

-

Hand Protection: Wear impervious gloves, such as nitrile.[17] Given the compound's hazard profile, consider double-gloving.[12][18] Always inspect gloves for tears or holes before use and dispose of them after handling the compound.[4]

Step-by-Step Handling Procedure (Solid Compound)

-

Preparation: Cordon off the work area within the fume hood. Cover the work surface with absorbent, disposable bench paper.

-

Pre-weighing: Assemble all necessary equipment (spatulas, weigh boats, containers) inside the fume hood to minimize traffic in and out of the containment area.

-

Weighing: Carefully weigh the desired amount of this compound. Use gentle movements to avoid creating airborne dust. If possible, use a ventilated balance enclosure.[14]

-

Transfer/Solubilization: If preparing a solution, add the solvent to the solid in the fume hood. Cap the container securely before removing it from the hood.

-

Post-Handling: Wipe down all surfaces, including the exterior of the final container, with an appropriate decontaminating solution (e.g., 70% ethanol) before removing them from the fume hood.

-

Waste Disposal: Dispose of all contaminated disposable items (gloves, bench paper, weigh boats) in a clearly labeled hazardous waste container.[4]

-

Hygiene: After completing the work and removing PPE, wash hands thoroughly with soap and water.[4][19]

Emergency Protocols

Accidental Release and Spill Cleanup

In the event of a spill, a calm and structured response is critical to prevent exposure and contamination.

Caption: A decision workflow for responding to a chemical spill.

Procedure for a Small Solid Spill:

-

Evacuate and Alert: Alert personnel in the immediate vicinity. Restrict access to the area.

-

Personal Protection: Don the appropriate PPE as described in section 4.2.

-

Containment: Do NOT use compressed air to clean surfaces.[12][13] Gently cover the spill with a damp paper towel or absorbent material to prevent the powder from becoming airborne.

-

Cleanup: Carefully sweep up the material and place it into a suitable, closed, and labeled container for disposal.[4][12]

-

Decontamination: Clean the spill area thoroughly.

-

Disposal: Dispose of all cleanup materials as hazardous waste.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure. Always show the Safety Data Sheet to attending medical personnel.[4]

-

Inhalation: Move the affected person into fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][18]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and shoes.[18] Seek medical attention.[4][18]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][19] Seek medical attention if irritation develops or persists.[18]

-

Ingestion: DO NOT induce vomiting.[10][18] Never give anything by mouth to an unconscious person.[4] Rinse the mouth with water and seek immediate medical attention.[4][18]

Storage and Disposal

-

Storage: Store this compound in a tightly sealed, properly labeled container in a refrigerated and well-ventilated area.[4][10]

-

Disposal: All waste containing this compound, including empty containers, must be disposed of as hazardous chemical waste.[7] Do not allow the product to enter drains or the environment.[4][12] Disposal must be conducted through an approved waste disposal plant and in accordance with all local, regional, and national regulations.[7][9]

Conclusion

This compound is a valuable tool for bioanalytical research but possesses significant health and environmental hazards. Adherence to the principles of the hierarchy of controls—prioritizing engineering controls like fume hoods, supported by strict administrative protocols and the correct use of personal protective equipment—is non-negotiable. By understanding the causality behind these safety measures and implementing them rigorously, research professionals can handle this compound effectively while ensuring their safety and protecting the integrity of their work environment.

References

- Safety Data Sheet - this compound [N-(4-fluorophenyl-d4)]. C/D/N Isotopes, Inc. [URL: https://www.cdnisotopes.com/msds/D-7529.pdf]

- This compound Safety Data Sheet. Cayman Chemical. [URL: https://www.caymanchem.com/msdss/25044m.pdf]

- This compound | C24H21F2NO3 | CID 25145350. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/25145350]

- This compound [N-(4-fluorophenyl-d4)]. LGC Standards. [URL: https://www.lgcstandards.com/US/en/Ezetimibe-N-phenyl-d4/p/TRC-A618693]

- Ezetimibe Safety Data Sheet. Amazon S3. [URL: https://s3-us-west-2.amazonaws.com/sds-collection/2014/06/10/Ezetimibe-5091_SDS_US_v-1-0.pdf]

- Ezetimibe D4 | C24H21F2NO3 | CID 25145485. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/25145485]

- Ezetimibe phenoxy glucuronide-D4 | CAS#:1426174-41-5. Chemsrc. [URL: https://www.chemsrc.com/en/cas/1426174-41-5_1208988.html]

- Ezetimibe Formulation Safety Data Sheet. Organon. [URL: https://www.organon.

- This compound | 1093659-89-2. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92500115.htm]

- This compound (Ezetrol-d4, CAS Number: 1093659-89-2). Cayman Chemical. [URL: https://www.caymanchem.com/product/25044/ezetimibe-d4]

- SAFETY DATA SHEET Ezetimibe Formulation. Organon. [URL: https://www.organon.

- SAFETY DATA SHEET Ezetimibe Formulation. Organon. [URL: https://www.organon.

- SAFETY DATA SHEET - TRC-E975003-1MG - this compound. LGC Standards. [URL: https://www.lgcstandards.com/medias/sys_master/fsd/fsd/h59/h55/9680387538974.pdf]

- USP SDS US - Ezetimibe. CymitQuimica. [URL: https://www.cymitquimica.com/pdf/US1275007.pdf]

- SAFETY DATA SHEET Ezetimibe Formulation. Organon. [URL: https://www.organon.

- Ezetimibe | C24H21F2NO3 | CID 150311. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/150311]

- Ezetimibe (Standard)-SDS. MedChemExpress. [URL: https://www.medchemexpress.com/sds/Ezetimibe.pdf]

- SAFETY DATA SHEET - TRC-E975003-10MG - this compound. LGC Standards. [URL: https://www.lgcstandards.com/medias/sys_master/fsd/fsd/h4f/h5b/10046648057886.pdf]

- SAFETY DATA SHEET - Ezetimibe. Fisher Scientific. [URL: https://www.fishersci.com/sdsDownload/sds/214/46421.pdf]

- SAFETY DATA SHEET Ezetimibe Formulation. Organon. [URL: https://www.organon.

- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of New Hampshire. [URL: https://www.unh.edu/sites/default/files/departments/environmental_health_and_safety/pdf/rules_safe_handling.pdf]

- Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Lab Manager. [URL: https://www.labmanager.com/safety-first-essential-guidelines-for-handling-research-reagents-and-equipment-30940]

- Laboratory Safety Manual. Duke University. [URL: https://oeso.duhs.duke.

- Handling Hazardous Chemicals In a Lab. ANAB Blog. [URL: https://anab.ansi.org/blog/handling-hazardous-chemicals-in-a-lab]

- Guidelines for Working with Particularly Hazardous Substances. Cornell EHS. [URL: https://ehs.cornell.edu/research-safety/chemical-safety/laboratory-safety-manual/9-safe-use-chemicals/94-guidelines]

Sources

- 1. This compound | 1093659-89-2 [chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fishersci.com [fishersci.com]

- 7. lgcstandards.com [lgcstandards.com]

- 8. Ezetimibe | C24H21F2NO3 | CID 150311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lgcstandards.com [lgcstandards.com]

- 10. organon.com [organon.com]

- 11. organon.com [organon.com]

- 12. organon.com [organon.com]

- 13. organon.com [organon.com]

- 14. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 15. Handling Hazardous Chemicals In a Lab - ANAB Blog [blog.ansi.org]

- 16. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. organon.com [organon.com]

- 19. artsci.usu.edu [artsci.usu.edu]

An In-Depth Technical Guide to the Discovery and Development of Ezetimibe-d4

This guide provides a comprehensive technical overview of the discovery, development, and application of Ezetimibe-d4, a deuterated analog of the cholesterol absorption inhibitor, Ezetimibe. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the rationale behind isotopic labeling and the practical applications of deuterated compounds in pharmaceutical sciences.

Introduction: The Clinical Significance of Ezetimibe and the Rationale for Deuteration

Ezetimibe, first approved for medical use in the United States in 2002, is a widely prescribed lipid-lowering medication.[1] It represents a distinct class of drugs that selectively inhibit the intestinal absorption of cholesterol and related phytosterols.[2] Unlike statins, which inhibit cholesterol synthesis in the liver, Ezetimibe's mechanism is complementary, making it a valuable agent for monotherapy and in combination with other lipid-lowering drugs.[2][3][4]

The primary molecular target of Ezetimibe is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical mediator of cholesterol absorption located on the brush border of the small intestine and in hepatocytes.[1][5][6][7][8][9] By binding to NPC1L1, Ezetimibe blocks the uptake of dietary and biliary cholesterol, leading to a reduction in hepatic cholesterol stores and an increase in the clearance of cholesterol from the blood.[2][10][11] This ultimately results in a significant lowering of low-density lipoprotein cholesterol (LDL-C) levels.[5][10]

The development of this compound, a deuterated version of Ezetimibe, is rooted in the principles of isotopic labeling.[12] Deuterium, a stable, non-radioactive isotope of hydrogen, can be strategically incorporated into a drug molecule to alter its physicochemical properties.[13][14] This substitution of hydrogen with deuterium can significantly impact a drug's metabolic profile due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[13][14]

This metabolic stabilization can offer several advantages in drug development, including:

-

Improved Pharmacokinetic Profiles: Slower metabolism can lead to a longer half-life, reduced dosing frequency, and more consistent plasma concentrations.[15][16][17]

-

Enhanced Safety and Tolerability: By reducing the formation of potentially reactive or toxic metabolites, deuteration can improve a drug's safety profile.[15]

-

Increased Bioavailability: A reduction in first-pass metabolism can lead to higher systemic exposure of the active drug.[15]

In the context of Ezetimibe, the development of this compound was primarily driven by its utility as an internal standard in bioanalytical methods.[17][18][] Isotope-labeled internal standards are crucial for accurate quantification of drugs and their metabolites in biological matrices, such as plasma and urine, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][20] this compound, being chemically identical to Ezetimibe but with a different mass, co-elutes with the unlabeled drug and experiences similar ionization effects, allowing for precise and accurate quantification by correcting for variations in sample preparation and instrument response.[20]

The Discovery and Serendipitous Journey of Ezetimibe

The path to Ezetimibe's discovery was not a direct one. The program at Schering-Plough that ultimately yielded this novel cholesterol absorption inhibitor initially began with the goal of discovering new acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitors.[21][22] While initial lead compounds showed promise, it was the serendipitous discovery that certain azetidinone derivatives inhibited cholesterol absorption through a mechanism independent of ACAT that shifted the research focus.[21][22][23] This led to the identification of SCH 48461, the prototype azetidinone cholesterol absorption inhibitor.[21]

Further structure-activity relationship studies and investigation into the metabolism of these early compounds were instrumental in the design and synthesis of Ezetimibe (SCH 58235).[23] Ezetimibe proved to be significantly more potent than its predecessors.[23] It was approved by the FDA in 2002, even before its precise molecular target, NPC1L1, was fully elucidated, a testament to its profound and clinically relevant effects on cholesterol absorption.[22][24]

Mechanism of Action: Ezetimibe's Interaction with NPC1L1